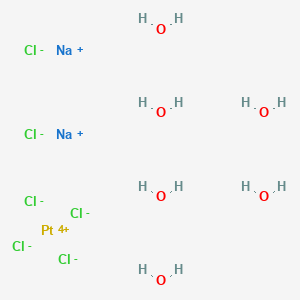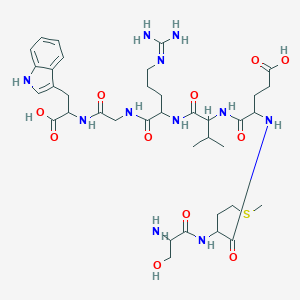![molecular formula C35H35FN2O3 B010048 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one CAS No. 102275-34-3](/img/structure/B10048.png)
6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one, also known as BAPTA-AM, is a synthetic compound that has been widely used in scientific research. BAPTA-AM is a cell-permeable calcium chelator that has been used to study calcium signaling in various biological systems.
Wissenschaftliche Forschungsanwendungen
6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one has been widely used in scientific research to study calcium signaling in various biological systems. Calcium signaling plays a crucial role in many physiological processes, including muscle contraction, neurotransmitter release, and gene expression. 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one is a potent calcium chelator that can be used to selectively block calcium signaling in cells. This allows researchers to study the role of calcium signaling in various biological processes.
Wirkmechanismus
6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one works by binding to calcium ions and preventing them from interacting with other proteins in the cell. This blocks calcium signaling and prevents downstream effects such as muscle contraction or neurotransmitter release. 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one is cell-permeable, meaning it can enter cells and chelate intracellular calcium ions. This allows researchers to selectively block calcium signaling in specific cells or tissues.
Biochemische Und Physiologische Effekte
6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one has been shown to have a variety of biochemical and physiological effects. In neurons, 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one can block calcium influx and prevent the release of neurotransmitters. In muscle cells, 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one can block calcium-induced muscle contraction. 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one has also been shown to inhibit cancer cell growth by blocking calcium signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one has several advantages for lab experiments. It is a potent and selective calcium chelator that can be used to study calcium signaling in various biological systems. It is also cell-permeable, meaning it can enter cells and chelate intracellular calcium ions. However, 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one has some limitations. It can be toxic to cells at high concentrations, and its effects on calcium signaling can be reversible. Additionally, 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one can interfere with other cellular processes that are calcium-dependent.
Zukünftige Richtungen
There are several future directions for research on 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one. One area of research is the development of more potent and selective calcium chelators. Another area of research is the use of 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one in vivo to study calcium signaling in living organisms. Additionally, 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one could be used in combination with other drugs to target calcium signaling pathways in cancer cells. Finally, 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one could be used to study the role of calcium signaling in other physiological processes, such as immune function or metabolism.
Synthesemethoden
6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one can be synthesized by reacting 4-fluoroaniline with 3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one in the presence of dibutylamine. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified by column chromatography to obtain 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one in a pure form.
Eigenschaften
CAS-Nummer |
102275-34-3 |
|---|---|
Produktname |
6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one |
Molekularformel |
C35H35FN2O3 |
Molekulargewicht |
550.7 g/mol |
IUPAC-Name |
6'-(dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C35H35FN2O3/c1-4-6-18-38(19-7-5-2)26-16-17-29-33(21-26)40-32-20-23(3)31(37-25-14-12-24(36)13-15-25)22-30(32)35(29)28-11-9-8-10-27(28)34(39)41-35/h8-17,20-22,37H,4-7,18-19H2,1-3H3 |
InChI-Schlüssel |
CEQCHGVGWNESSM-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=C(C(=C5)NC6=CC=C(C=C6)F)C |
Kanonische SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=C(C(=C5)NC6=CC=C(C=C6)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Furo[2,3-C]pyridin-3(2H)-one](/img/structure/B9972.png)

![Trimethyl-[[2,3,4,5,6-pentakis(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B9974.png)







